molecular formula C9H14N2O3 B13589542 tert-butylN-(5-methyl-1,3-oxazol-4-yl)carbamate

tert-butylN-(5-methyl-1,3-oxazol-4-yl)carbamate

Cat. No.: B13589542
M. Wt: 198.22 g/mol
InChI Key: IBJKXGFHOGNYBN-UHFFFAOYSA-N
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Description

tert-butylN-(5-methyl-1,3-oxazol-4-yl)carbamate is a chemical compound with the molecular formula C9H14N2O3 and a molecular weight of 198.22 g/mol It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

The synthesis of tert-butylN-(5-methyl-1,3-oxazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5-methyl-1,3-oxazole-4-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

tert-butylN-(5-methyl-1,3-oxazol-4-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butylN-(5-methyl-1,3-oxazol-4-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butylN-(5-methyl-1,3-oxazol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

tert-butylN-(5-methyl-1,3-oxazol-4-yl)carbamate can be compared with other oxazole derivatives, such as:

These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and applications

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

tert-butyl N-(5-methyl-1,3-oxazol-4-yl)carbamate

InChI

InChI=1S/C9H14N2O3/c1-6-7(10-5-13-6)11-8(12)14-9(2,3)4/h5H,1-4H3,(H,11,12)

InChI Key

IBJKXGFHOGNYBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CO1)NC(=O)OC(C)(C)C

Origin of Product

United States

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